
6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine
Overview
Description
6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 g/mol . This compound is characterized by the presence of a chloro group at the 6th position, an ethoxypropyl group at the nitrogen atom, and a pyrimidine ring. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine typically involves the reaction of 6-chloropyrimidine with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine involves its interaction with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine can be compared with other similar compounds, such as:
6-Chloro-N-(3-ethoxypropyl)-5-ethylpyrimidin-4-amine: This compound has an additional ethyl group at the 5th position, which may alter its chemical properties and reactivity.
6-Chloro-N-(3-ethoxypropyl)-2-pyridinamine: This compound has a pyridine ring instead of a pyrimidine ring, which may affect its biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and ethoxypropyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-(3-ethoxypropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-2-14-5-3-4-11-9-6-8(10)12-7-13-9/h6-7H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWHDUKNLBTFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


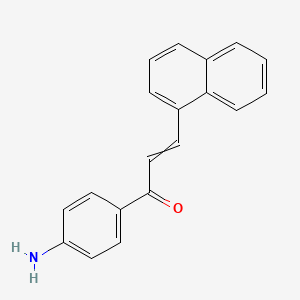
![1-[2-(3-Bromophenyl)ethyl]piperazine](/img/structure/B1395094.png)

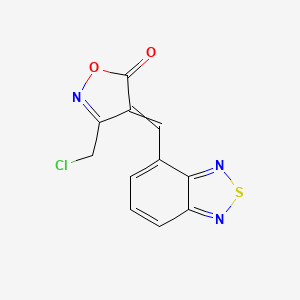
![4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1395098.png)
![5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395099.png)
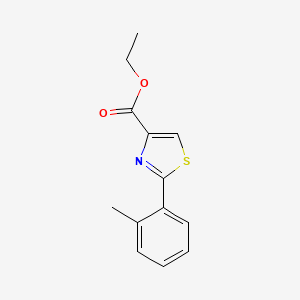
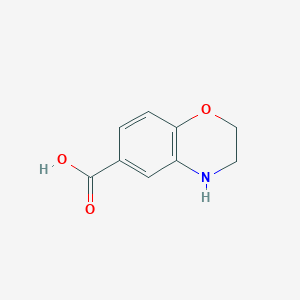
![[4-(Piperidin-4-yloxy)-phenyl]-methanol](/img/structure/B1395102.png)
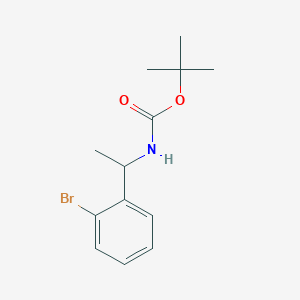
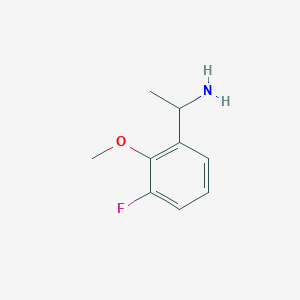
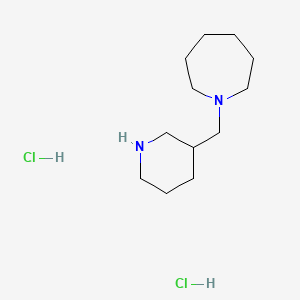
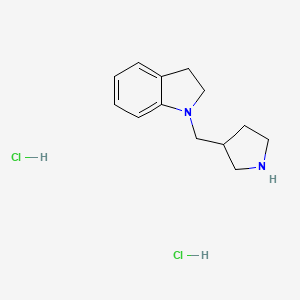
![5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395114.png)
